

AV5124 Demonstrates Potent Efficacy Against Baloxavir-Resistant Influenza Virus with I38T Mutation

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Compound of Interest

Compound Name: AV5124

Cat. No.: B15568406

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A comparative analysis of the next-generation cap-dependent endonuclease inhibitor, **AV5124**, reveals its significant antiviral activity against influenza A and B viruses, including strains that have developed resistance to the approved drug baloxavir marboxil. Notably, the active metabolite of **AV5124**, known as AV5116, shows equipotent or greater potency than baloxavir's active form (baloxavir acid, BXA) against the baloxavir-resistant I38T mutant.

Influenza virus resistance to existing antiviral medications presents a continuous challenge in seasonal and pandemic preparedness. The emergence of the I38T substitution in the polymerase acidic (PA) protein of the influenza virus has been linked to reduced susceptibility to baloxavir, a first-in-class cap-dependent endonuclease inhibitor.[1][2] This has spurred the development of novel antivirals capable of overcoming this resistance mechanism. **AV5124**, a structural analogue of baloxavir, has emerged as a promising candidate, demonstrating robust efficacy in preclinical studies against both wild-type and baloxavir-resistant influenza strains.[3][4]

Comparative Efficacy of AV5116 and Baloxavir Acid (BXA)

In vitro studies highlight the superior or comparable performance of AV5116, the active metabolite of **AV5124**, against various influenza strains, including those carrying the I38T mutation that confers resistance to baloxavir.

In Vitro Susceptibility in MDCK Cells

The antiviral activity of AV5116 and BXA was assessed using plaque-reduction assays in Madin-Darby canine kidney (MDCK) cells. The 50% effective concentration (EC50) values, which represent the concentration of the drug that inhibits viral replication by 50%, were determined for influenza A and B virus strains with and without the I38T PA substitution.

Virus Strain	PA Substitution	AV5116 EC50 (nM)	Baloxavir Acid (BXA) EC50 (nM)	Fold Change (BXA/AV5116)
Influenza A(H1N1)pdm09	I38-WT	Data not specified	Data not specified	-
I38T	Lower than BXA	Higher than AV5116	Statistically significant improvement	
Influenza A(H3N2)	I38-WT	Comparable to BXA	Comparable to AV5116	No significant difference
I38T	Lower than BXA	Higher than AV5116	Trend towards greater potency (not statistically significant)	
Influenza B/Brisbane/60	I38-WT	Comparable to BXA	Comparable to AV5116	No significant difference
I38T	Comparable to BXA	Comparable to AV5116	No significant difference	

Data synthesized from a 2020 study published in the Journal of Antimicrobial Chemotherapy.[\[4\]](#)

Notably, AV5116 was significantly more potent than BXA in inhibiting the replication of the baloxavir-resistant A(H1N1)pdm09 strain carrying the I38T mutation.[\[4\]](#) While a similar trend was observed for the A(H3N2) I38T mutant, the difference was not statistically significant.[\[4\]](#)

Inhibition of Polymerase Activity

Further investigations into the mechanism of action involved cell-free assays to measure the inhibition of the influenza virus polymerase complex. These experiments confirmed that AV5116 was more effective than BXA at reducing the polymerase activity of influenza A virus with the baloxavir-resistant I38T substitution.[4]

In Vivo Protective Efficacy in a Mouse Model

The therapeutic potential of **AV5124** was evaluated in a lethal challenge mouse model using the A(H1N1)pdm09 influenza virus. BALB/c mice were infected with the virus and subsequently treated with **AV5124** or baloxavir marboxil (BXM).

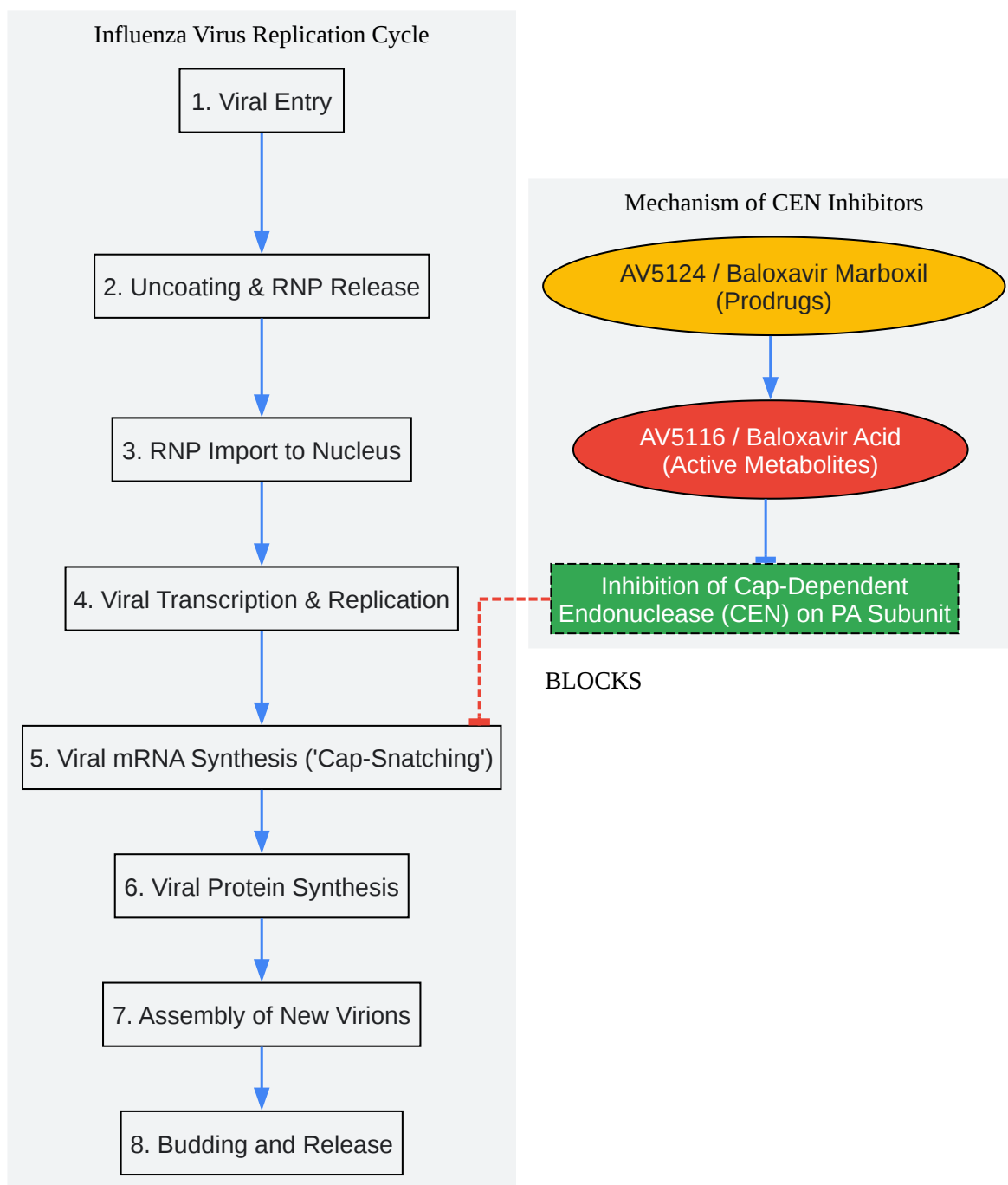
Treatment Group	Dose (mg/kg)	Survival Rate (%)
AV5124	20	60%
50	100%	
Baloxavir Marboxil (BXM)	20	80%
50	90%	

Data from a 2020 study in BALB/c mice.[4]

Treatment with **AV5124** demonstrated a dose-dependent increase in survival rates, with a 50 mg/kg dose providing complete protection against mortality.[4] This indicates the promising in vivo efficacy of **AV5124** as an anti-influenza therapeutic agent.

Mechanism of Action: Targeting the Cap-Dependent Endonuclease

Both **AV5124** (via its active metabolite AV5116) and baloxavir function by inhibiting the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein.[5][6] This enzyme is crucial for the "cap-snatching" process, where the virus cleaves the 5' caps of host cell messenger RNAs (mRNAs) to use as primers for the synthesis of its own viral mRNAs.[5] By blocking this process, these drugs effectively halt viral gene transcription and replication.



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Figure 1. Mechanism of action of **AV5124** and baloxavir.

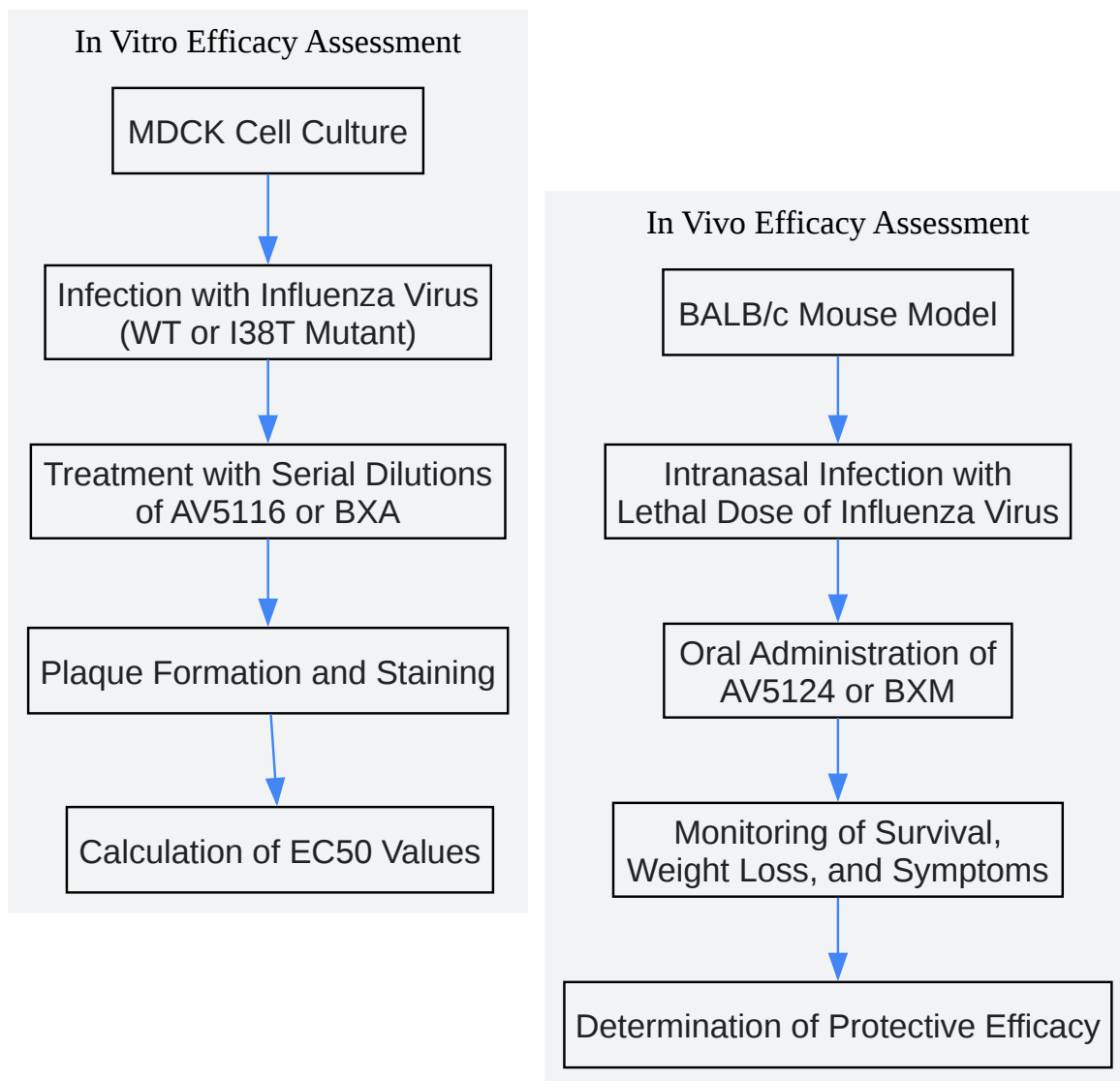
Experimental Protocols

In Vitro Antiviral Susceptibility Testing (Plaque-Reduction Assay)

Madin-Darby canine kidney (MDCK) cells were used to assess the antiviral activity of the compounds. Confluent cell monolayers were infected with influenza A or B viruses. The infected cells were then overlaid with medium containing various concentrations of the test compounds (AV5116 or BXA). After incubation to allow for plaque formation, the cells were fixed and stained. The number of plaques at each drug concentration was counted, and the EC50 value was calculated as the drug concentration that reduced the number of plaques by 50% compared to the untreated control.^[4]

In Vivo Efficacy in a Lethal Challenge Mouse Model

Female BALB/c mice were intranasally infected with a lethal dose of influenza A(H1N1)pdm09 virus. Treatment with **AV5124** or baloxavir marboxil (BXM) was initiated post-infection. The compounds were administered orally at doses of 20 mg/kg and 50 mg/kg. The mice were monitored daily for signs of illness, weight loss, and survival over a period of time. The protective efficacy of the compounds was determined by the survival rate of the treated mice compared to a placebo group.^[4]



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Figure 2. Experimental workflow for antiviral efficacy testing.

Conclusion

AV5124 represents a significant advancement in the development of influenza antiviral therapies. Its active metabolite, AV5116, demonstrates potent inhibitory activity against a range of influenza viruses, including the baloxavir-resistant I38T mutant.[3][4] The in vivo data further supports its potential as an effective treatment for influenza, with a high survival rate observed

in mouse models.[4] The continued development of **AV5124** is warranted to address the evolving landscape of antiviral resistance and to provide a new therapeutic option for the management of seasonal and pandemic influenza.

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